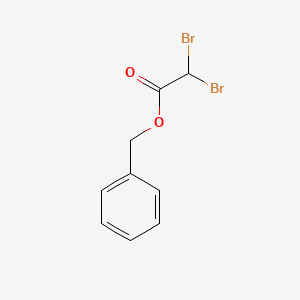![molecular formula C25H22N2 B14506813 2-[(4-Anilinophenyl)methyl]-N-phenylaniline CAS No. 63719-81-3](/img/structure/B14506813.png)
2-[(4-Anilinophenyl)methyl]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Anilinophenyl)methyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline typically involves the reaction of N-phenyl-p-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of N-phenyl-p-phenylenediamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and facilitate the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Anilinophenyl)methyl]-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Scientific Research Applications
2-[(4-Anilinophenyl)methyl]-N-phenylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol: This compound has a similar structure but contains a nitro group and an imine linkage.
N-phenyl-p-phenylenediamine: A precursor in the synthesis of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline.
Aniline: A simpler aromatic amine that serves as a building block for more complex compounds
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63719-81-3 |
|---|---|
Molecular Formula |
C25H22N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)methyl]-N-phenylaniline |
InChI |
InChI=1S/C25H22N2/c1-3-10-22(11-4-1)26-24-17-15-20(16-18-24)19-21-9-7-8-14-25(21)27-23-12-5-2-6-13-23/h1-18,26-27H,19H2 |
InChI Key |
ILEISPDAAQXYNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)CC3=CC=CC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


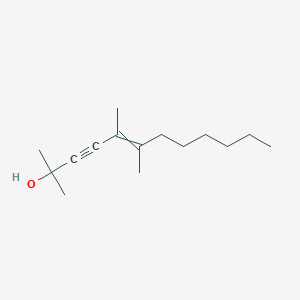
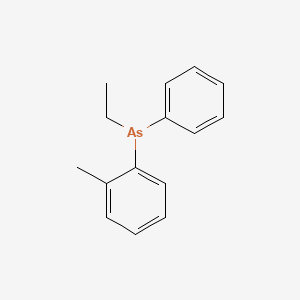
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)

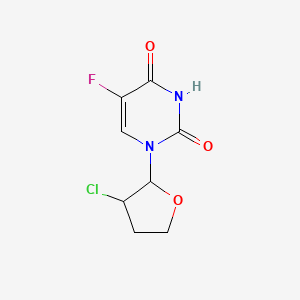
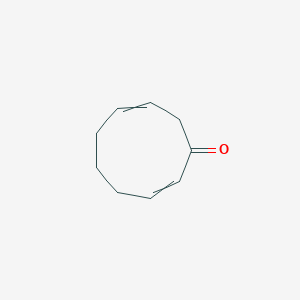
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
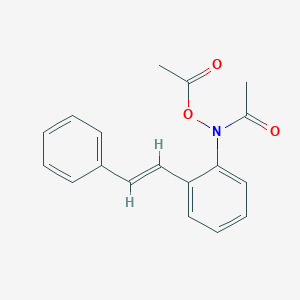
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

